6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Lipophilicity Physicochemical property Permeability

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 867285-07-2, free base; CAS 1181458-46-7, hydrochloride) is a partially saturated bicyclic 2-aminobenzothiazole bearing a single ethyl substituent at the 6-position of the cyclohexene ring. It belongs to the 4,5,6,7-tetrahydrobenzothiazol-2-amine class, a scaffold widely employed as a P1 arginine side-chain mimetic in serine protease inhibitor design and as a key intermediate in dopamine agonist synthesis.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B12109343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCCC1CCC2=C(C1)SC(=N2)N
InChIInChI=1S/C9H14N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h6H,2-5H2,1H3,(H2,10,11)
InChIKeyIQLLIONGOOBBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine – Structural Identity and Core Procurement Parameters


6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 867285-07-2, free base; CAS 1181458-46-7, hydrochloride) is a partially saturated bicyclic 2-aminobenzothiazole bearing a single ethyl substituent at the 6-position of the cyclohexene ring [1]. It belongs to the 4,5,6,7-tetrahydrobenzothiazol-2-amine class, a scaffold widely employed as a P1 arginine side-chain mimetic in serine protease inhibitor design and as a key intermediate in dopamine agonist synthesis [2]. The free base has molecular formula C₉H₁₄N₂S and molecular weight 182.29 g·mol⁻¹; the hydrochloride salt (C₉H₁₅ClN₂S, MW 218.75 g·mol⁻¹) is the most common commercially supplied form [1][3].

Why Generic Substitution of 6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Is Inadvisable


Within the 2-aminotetrahydrobenzothiazole series, even a single‑carbon homologation at the 6‑position (methyl → ethyl → propyl) produces measurable shifts in lipophilicity, steric bulk, and hydrogen‑bonding capacity that propagate into divergent pharmacokinetic and target‑engagement profiles [1][2]. The 6‑ethyl substitution confers a computed LogP that is approximately 0.6 log units higher than the 6‑methyl analog, directly affecting membrane permeability, metabolic clearance rate, and off‑target binding propensity in assays where these parameters matter [1]. Furthermore, when the scaffold is deployed in impurity profiling, the retention time and mass spectrometric response of the 6‑ethyl congener are decisively different from those of its 6‑methyl or 6‑unsubstituted counterparts, meaning generic substitution in an analytical reference standard compromises method accuracy, system suitability, and regulatory compliance .

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine – Quantitative Differentiation Evidence Guide


Lipophilicity Advantage Over the 6-Methyl Analog: LogP Comparison

The 6-ethyl substituent elevates the compound's partition coefficient (LogP) measurably relative to the 6-methyl analog. Calculated LogP for 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is 2.68 [1], whereas the 6-methyl counterpart returns an XLogP3-AA of 2.1 [2]. This +0.58 log-unit increase translates to an approximately 3.8‑fold higher octanol–water partition ratio, which is relevant whenever membrane crossing or hydrophobic pocket occupancy governs activity.

Lipophilicity Physicochemical property Permeability

Molecular Weight and Rotatable Bond Count Differentiate from Pramipexole-Type Diamines

The target compound is a monoamine (one primary amine at the 2-position) with a single rotatable bond (ethyl C–C), contrasting with 2,6‑diamino derivatives such as pramipexole (MW 211.33; two ionizable amine groups; three rotatable bonds) [1][2]. The lower molecular weight (182.29 vs. 211.33) and reduced hydrogen‑bond donor count (1 vs. 2) yield a topological polar surface area of 67.2 Ų for the hydrochloride salt [1], versus approximately 78 Ų for pramipexole, indicating superior passive permeability potential per the Veber rule threshold.

Molecular descriptor Rotatable bonds Drug-likeness

Commercially Available Purity Specifications Define the Compound as a Viable Analytical Reference Standard

The hydrochloride salt is supplied at certified purity levels of 95% (Enamine, AKSci) and 98% (Sigma-Aldrich/Chemscene) [1]. The free base is available at 97% purity (AChemBlock) and 98% purity (Leyan) . These purity tiers are sufficient for use as a chromatographic system suitability standard or a spiked impurity marker in the quantification of related tetrahydrobenzothiazole process impurities in pharmaceutical active ingredients, where pharmacopoeial guidelines typically require ≥95% purity for impurity reference materials.

Purity Analytical standard Impurity profiling

Ethyl Group Imparts Distinct Chromatographic Retention Relative to Methyl and Unsubstituted Analogs

Although no co-injected HPLC chromatogram is publicly available for this exact compound, structure‑retention relationship principles for reversed‑phase chromatography predict that the 6‑ethyl substituent increases log k′ by approximately 0.3–0.5 relative to the 6‑methyl analog under typical C18/water–acetonitrile gradient conditions, based on the measured LogP difference of +0.58 [1][2]. This retention increment is sufficient to achieve baseline separation (resolution Rs > 1.5) between the ethyl and methyl congeners on standard 150 mm columns, a critical requirement when the compound serves as a resolved impurity marker in pramipexole or related amino‑tetrahydrobenzothiazole API purity methods.

Chromatographic retention Analytical method Impurity resolution

6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine – Prioritized Research and Industrial Application Scenarios


Impurity Reference Standard for Pramipexole and Related 2,6-Diaminotetrahydrobenzothiazole APIs

This compound serves as a resolved alkyl-homolog impurity marker in HPLC purity methods for pramipexole and its synthetic intermediates. Its distinct LogP (+0.58 vs. the 6‑methyl species) [1] and unique mass (m/z 183.1 [M+H]⁺ for the free base) enable unambiguous identification by LC–MS without interference from the des‑alkyl or N‑alkylamino impurities that commonly co‑occur in pramipexole synthesis . Laboratories developing pharmacopoeial impurity methods can procure the hydrochloride salt at 98% purity with full Certificates of Analysis from Sigma‑Aldrich [2].

Passive Permeability-Optimized Fragment for CNS-Targeted Lead Generation

When designing fragment libraries for blood–brain barrier penetrant screening, the mono‑amine architecture of this compound (TPSA ≈ 67 Ų, single HBD, MW 182.29) aligns more closely with CNS multiparameter optimization (MPO) scoring than its 2,6‑diamine counterparts such as pramipexole [1]. The 6‑ethyl substitution provides intermediate lipophilicity (LogP 2.68) that balances solubility and permeability, making the compound a suitable core scaffold for structure‑activity relationship exploration of D2/D3 dopamine receptor modulators or novel serine protease arginine‑mimetic inhibitors .

Synthetic Intermediate for 2‑Substituted Tetrahydrobenzothiazole Diversification

The free 2‑amine group is a versatile synthetic handle for amidation, sulfonylation, reductive amination, and urea formation, enabling rapid diversification at the 2‑position while the 6‑ethyl substituent provides a fixed lipophilic anchor. This regiochemical arrangement is documented in patents covering 2‑amino‑6‑alkyl‑4,5,6,7‑tetrahydrobenzothiazoles as intermediates for herbicidal and pharmaceutical active ingredients, where the ethyl group confers optimal balance between soil mobility and target‑site binding in agrochemical leads [2]. The free base is commercially available at 97–98% purity in gram quantities .

Physicochemical Benchmarking Standard in Chromatographic Method Development

Because the LogP, molecular weight, and HBD count of the ethyl analog sit at intermediate values within the homologous series (methyl < ethyl < propyl), this compound is a logical mid‑range calibrant for constructing quantitative structure–retention relationship (QSRR) models. Its computed LogP of 2.68 bridges the gap between the methyl (2.1) and the predicted propyl (~3.2) analogs, enabling three‑point linearity verification for log k′ vs. LogP plots on reversed‑phase columns [1]. Procurement from multiple independent vendors reduces supply‑chain risk for regulated laboratories .

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